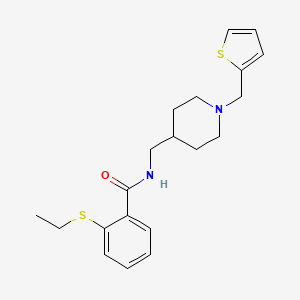

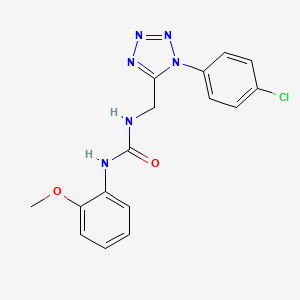

2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as ETPB, is a small molecule that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Novel Synthesis and Biological Activity

- Synthesis and Trypanosoma Brucei Inhibition: A comprehensive study synthesized a range of amide and urea derivatives of thiazol-2-ethylamines, including analogs structurally related to 2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide. These compounds were evaluated for their inhibitory activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. The most potent derivatives exhibited significant selectivity for the parasite, although none were effective in curing infected mice, suggesting a need for further modification to improve metabolic stability and in vivo efficacy (Patrick et al., 2016).

Anti-Acetylcholinesterase Activity

- Piperidine Derivatives for Alzheimer's: Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a similar structural motif with the specified compound, has shown promising anti-acetylcholinesterase activity. These compounds, particularly those with bulky moieties and specific substitutions, have been evaluated for their potential as antidementia agents, offering insights into the design of new therapeutic agents for Alzheimer's disease (Sugimoto et al., 1990).

Antimicrobial and Antituberculosis Properties

- Thiazole-Aminopiperidine Hybrid Analogues: A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. This work, targeting tuberculosis, highlights the potential of structurally related compounds to serve as lead molecules for the development of new antituberculosis drugs (Jeankumar et al., 2013).

Antimicrobial Activity of Acylthiourea Derivatives

- Acylthiourea Derivatives Against Bacteria and Fungi: New derivatives, such as 2-((4-ethylphenoxy)methyl)benzoylthioureas, have been synthesized and tested for antimicrobial activity. These compounds displayed activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi. This research suggests that compounds with similar structural frameworks could be explored for antimicrobial applications (Limban et al., 2011).

properties

IUPAC Name |

2-ethylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS2/c1-2-24-19-8-4-3-7-18(19)20(23)21-14-16-9-11-22(12-10-16)15-17-6-5-13-25-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHOORXUOOECOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)

![8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2716773.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716776.png)

![N-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2716777.png)

![N-(4-chlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2716778.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716779.png)

![2,2,2-trichloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2716780.png)